This research area focuses on synthesizing and analyzing benzothiophene derivatives as potential SERMs [ [],[28] ]. SERMs are a class of compounds that interact with estrogen receptors, displaying tissue-specific agonist or antagonist activity [ [],[28] ]. These compounds hold promise for treating various conditions, including breast cancer, osteoporosis, and cardiovascular disease.
The synthesis of benzothiophene-based SERMs often involves multi-step procedures. One common approach involves Friedel-Crafts acylation of protected 2-arylbenzothiophene with appropriately substituted benzoyl chlorides, followed by deprotection to yield the desired hydroxyl and basic side-chain functionalities [ [] ]. Another approach involves replacing the carbonyl group in raloxifene, a known SERM, with an oxygen atom to create ether-linked analogs [ [] ].
The core structure of these mGlu2 PAMs is a pyridone ring substituted at the 4-position with an aryl group [ [] ]. The aryl group, often a phenyl ring, can be directly attached to the pyridone core or linked through various spacers, such as alkyl chains, ether linkages, or heterocyclic moieties [ [] ]. The presence and nature of the spacer, along with the substitution pattern on the phenyl ring, significantly influence the compound's potency, selectivity, and pharmacokinetic properties [ [] ].
Thiazole-based α7 nAChR PAMs have demonstrated positive effects in preclinical models of cognitive deficits associated with schizophrenia and other neurological disorders [ [] ]. These compounds enhance the activity of α7 nAChRs, potentially ameliorating cognitive impairments caused by dysfunctions in cholinergic neurotransmission.
While methanol itself was not directly discussed in the provided papers, its structural elements are present in several researched compounds. These compounds, primarily benzothiophene, pyridone, and thiazole derivatives, exhibit promising biological activities and are under investigation as potential therapeutics for conditions ranging from cancer and osteoporosis to neurological and psychiatric disorders. Further research in these areas may lead to novel treatments for these debilitating conditions.
CAS No.: 228113-66-4
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 13538-21-1
CAS No.:
CAS No.: 720-00-3